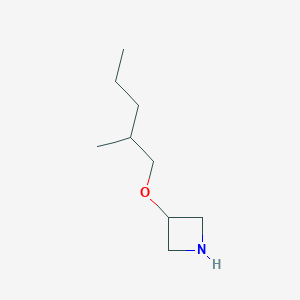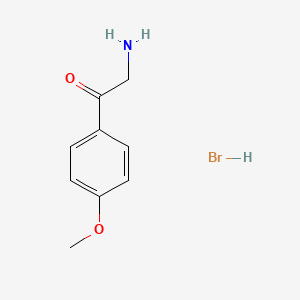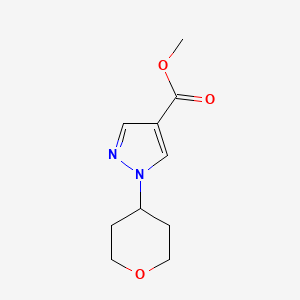![molecular formula C15H28N2 B13639916 3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13639916.png)
3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a piperidine ring and an azabicyclo octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate diamine derivatives with sulfonium salts.
Introduction of the Azabicyclo Octane Framework: The azabicyclo octane framework can be introduced through a series of cyclization reactions involving intermediates such as 3,4-dihydro-2H-pyran-2-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous synthesis of the compound under controlled conditions, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with biological activity.
Biological Research: The compound is used in studies investigating the mechanisms of action of various biological pathways and receptors.
Wirkmechanismus
The mechanism of action of 3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes such as signal transduction and gene expression . Detailed studies on its binding interactions and effects on cellular pathways are essential for understanding its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a bicyclic structure and are known for their biological activity, including antiproliferative and antimicrobial properties.
Piperazine Derivatives: Piperazine derivatives are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of the piperidine and azabicyclo octane frameworks, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H28N2 |
|---|---|
Molekulargewicht |
236.40 g/mol |
IUPAC-Name |
3-[2-(3-methylpiperidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H28N2/c1-12-3-2-7-17(11-12)8-6-13-9-14-4-5-15(10-13)16-14/h12-16H,2-11H2,1H3 |
InChI-Schlüssel |
JIZBCZYYARKEPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CCC2CC3CCC(C2)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)


![3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)




![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)

![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13639914.png)
